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Chromite (Cr2FeO4)

foundry thermal expansion sand casting

Chromite (FeCr₂O₄) is the only refractory aggregate that simultaneously delivers low thermal expansion (5–8×10⁻⁶/°C), high thermal conductivity (0.63 W/(m·K)), high density (2.5–3.0 g/cm³), and chemical inertness toward both acidic and basic slags. This unique profile prevents mold distortion, metal penetration, veining, and scab defects in large steel castings (turbine housings, valve bodies) where silica sand fails via fayalite formation and zircon sand is cost-prohibitive. Magnesia-chromite refractories furthermore exhibit superior corrosion resistance against PbO-rich copper slags at 1300°C, extending smelting furnace campaign life.

Molecular Formula FeCr2O4
CrFeO4
Molecular Weight 171.84 g/mol
CAS No. 1308-31-2
Cat. No. B1603488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromite (Cr2FeO4)
CAS1308-31-2
Molecular FormulaFeCr2O4
CrFeO4
Molecular Weight171.84 g/mol
Structural Identifiers
SMILES[O-][Cr](=O)(=O)[O-].[Fe+2]
InChIInChI=1S/Cr.Fe.4O/q;+2;;;2*-1
InChIKeyHATQFAUMXLAKIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 1 kg / 2 n / 6 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Slightly soluble in acid

Chromite (Cr2FeO4, CAS 1308-31-2) for Refractory and Foundry Applications: Procurement Specifications and Performance Benchmarks


Chromite (CAS 1308-31-2), a naturally occurring spinel mineral with the chemical formula FeCr₂O₄, is a strategic raw material in high-temperature industrial applications, particularly as a refractory aggregate and foundry molding sand [1]. Its crystal structure, belonging to the spinel group, imparts a unique combination of high refractoriness (melting point ~2180°C), moderate thermal expansion, and chemical inertness, which are not simultaneously achievable with common alternatives like silica or zircon sands . The compound is available in various grades, with the refractory and foundry sectors demanding specific Cr₂O₃ content (typically 35–55%) and controlled impurity profiles (SiO₂, FeO) to ensure optimal performance [2].

Why Chromite Cannot Be Simply Replaced by Silica, Zircon, or Synthetic Ceramic Sands in Demanding High-Temperature Processes


Generic substitution among refractory and foundry aggregates often fails because no single alternative simultaneously replicates chromite's balanced profile of moderate thermal expansion, high thermal conductivity, high specific gravity, and chemical inertness toward both acidic and basic slags. Silica sand (SiO₂) exhibits excessive thermal expansion (~12 × 10⁻⁶/°C) and reacts with molten iron to form low-melting fayalite, leading to veining and metal penetration defects [1]. Zircon sand (ZrSiO₄) offers very low thermal expansion but at a significantly higher cost and with associated radioactive concerns [2]. Fused ceramic sands, while providing spherical grain shape and low expansion, typically have lower thermal conductivity and density, which can compromise chilling efficiency and mold stability in heavy-section castings [3]. The following quantitative evidence demonstrates exactly where chromite's property combination provides verifiable differentiation that justifies its selection for specific, demanding applications.

Quantitative Performance Differentiation of Chromite Against Key Industrial Comparators


Thermal Expansion Coefficient: Chromite vs. Silica Sand in Foundry Molds

Chromite sand exhibits a coefficient of thermal expansion (CTE) of approximately 5–8 × 10⁻⁶/°C, which is substantially lower than that of silica sand (approximately 12 × 10⁻⁶/°C). This nearly 50% reduction in thermal expansion significantly mitigates mold cracking, veining, and deformation during metal pouring, thereby preserving fine casting details [1]. The CTE of chromite is also lower than that of many alternative specialty sands, as confirmed by independent manufacturer datasheets .

foundry thermal expansion sand casting

Thermal Conductivity and Chilling Efficiency: Chromite vs. Silica and Ceramic Sands

Chromite sand possesses a thermal conductivity of approximately 0.63 W/(m·K), which is higher than that of silica sand and ceramic foundry sands [1]. This elevated thermal conductivity enhances the chilling effect during solidification, promoting directional solidification and reducing internal shrinkage defects in thick-walled castings. In contrast, silica sand molds exhibit lower thermal conductivity, leading to slower cooling and increased risk of porosity [2].

foundry thermal conductivity chilling

Bulk Density and Mold Stability: Chromite vs. Silica and Zircon Sands

Chromite sand has a true specific gravity of 4.0–4.8 g/cm³ and a bulk density of 2.5–3.0 g/cm³, which is significantly higher than silica sand (true density ~2.65 g/cm³, bulk density ~1.4–1.5 g/cm³) [1]. This high density provides superior resistance to mold wall movement and metal penetration, reducing the incidence of sand inclusions and scabbing. Compared to zircon sand (true density ~4.6–4.7 g/cm³, bulk density ~2.6–2.7 g/cm³), chromite offers a comparable density profile at a lower cost [2].

foundry density mold stability

Slag Corrosion Resistance: Magnesia-Chromite Refractories vs. Alternative MgO-Based Materials

In a comparative study of commercial refractory raw materials subjected to PbO-rich copper slag at 1300°C, magnesia-chromite co-clinker FMC 45 (which incorporates chromite as the Cr₂O₃ source) demonstrated superior corrosion resistance compared to alternative MgO-based clinkers and fused spinel materials [1]. The study concluded that FMC 45 exhibited the most beneficial properties for Cu industry refractories. The presence of chromite (FeCr₂O₄) within the brick matrix is critical, as it increases corrosion resistance against acidic slags (e.g., fayalite) and reduces structural brittleness [2].

refractory slag corrosion copper smelting

Chemical Inertness Toward Molten Iron: Chromite vs. Silica Sand

Unlike silica sand (SiO₂), which reacts with molten iron to form low-melting-point fayalite (Fe₂SiO₄)—leading to metal penetration and scab defects—chromite sand remains chemically inert when in contact with iron, steel, and most non-ferrous alloys [1]. This inertness is due to the high thermodynamic stability of the FeCr₂O₄ spinel structure under casting conditions and the absence of free silica. Consequently, chromite molds produce castings with smoother surfaces and require less post-casting cleaning [2].

foundry metal-mold reaction chemical inertness

Chromite Application Scenarios Rooted in Quantified Performance Advantages


Heavy-Section Steel and Iron Castings Requiring Dimensional Precision and Internal Soundness

In the production of large steel castings (e.g., turbine housings, valve bodies, and heavy machinery components) where section thickness exceeds 50 mm, chromite sand is selected for its low thermal expansion (~5–8 × 10⁻⁶/°C) and high thermal conductivity (0.63 W/(m·K)). These properties, verified in Section 3, ensure minimal mold distortion during pouring and accelerate directional solidification, reducing the risk of shrinkage porosity and veining defects. The high bulk density (2.5–3.0 g/cm³) further resists metal penetration and mold wall movement, preserving intricate casting geometries [1].

Non-Ferrous Smelting Furnace Linings Exposed to Aggressive Acidic Slags

Magnesia-chromite refractories, which incorporate chromite as the Cr₂O₃-bearing phase, are the material of choice for lining copper, nickel, and lead smelting furnaces. The direct evidence from Section 3 demonstrates that magnesia-chromite co-clinker FMC 45 exhibits superior corrosion resistance against PbO-rich copper slags at 1300°C compared to alternative MgO-based raw materials [2]. This enhanced slag resistance extends campaign life and reduces downtime in batch and continuous smelting operations.

High-Alloy Steel and Stainless Steel Castings Where Surface Finish Is Critical

Chromite sand molds are used for casting high-alloy steels (e.g., stainless steels, Ni-based superalloys) where surface finish and freedom from metal penetration are paramount. The chemical inertness of chromite toward molten iron and steel, as documented in Section 3, prevents the formation of fayalite and other low-melting phases at the mold-metal interface, thereby eliminating scab defects and reducing post-casting grinding and cleaning. This is particularly advantageous for complex geometries with thin walls or fine surface details [3].

Cement Rotary Kiln and Glass Furnace Regenerator Linings Subjected to Thermal Cycling

Chromite-based refractories (chrome-magnesite bricks) are employed in the burning zones of cement rotary kilns and in glass furnace regenerators, where the material must withstand both high temperatures and frequent thermal shocks. The moderate thermal expansion and inherent thermal shock resistance of chromite spinel, which stems from its crystal structure stability, reduce spalling and cracking during start-up/shutdown cycles. While direct comparative thermal shock data are limited, the slag resistance and inertness evidence from Section 3 supports its use in these alkaline and slag-rich environments [4].

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